![molecular formula C6H11NO3 B3322687 Methyl 3-(methylamino)oxetane-3-carboxylate CAS No. 1512194-82-9](/img/structure/B3322687.png)
Methyl 3-(methylamino)oxetane-3-carboxylate
Overview
Description
“Methyl 3-(methylamino)oxetane-3-carboxylate” is a chemical compound with the IUPAC name “methyl 3-(methylamino)oxetane-3-carboxylate hydrochloride”. It has a molecular weight of 181.62 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of oxetane derivatives, such as “Methyl 3-(methylamino)oxetane-3-carboxylate”, has been explored in various studies . One method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This process requires moderate heating due to the activation energy involved .Molecular Structure Analysis
The InChI code for “Methyl 3-(methylamino)oxetane-3-carboxylate” is1S/C6H11NO3.ClH/c1-7-6 (3-10-4-6)5 (8)9-2;/h7H,3-4H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 3-(methylamino)oxetane-3-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 181.62 .Scientific Research Applications
Synthesis of Functional Poly (ε-caprolactone)
Methyl 3-(methylamino)oxetane-3-carboxylate can be used as a monomer for the synthesis of functional poly (ε-caprolactone) containing pendant pyridyl disulphide groups .
Formation of Oxetane Motif
The compound can be used in the formation of the oxetane motif through epoxide opening with Trimethyloxosulfonium Ylide . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .
Generation of 2-Hydroxymethyloxetane Motif
The 2-hydroxymethyloxetane motif can be formed in good yield following acetal deprotection . This motif is useful in various chemical reactions and syntheses .
Formation of Vinyl Derivatives
Vinyl derivatives can be successfully formed from the compound and can undergo bromination with Br2 or epoxidation with m-CPBA .
Formation of Chiral Oxetanes
Enantioenriched chiral oxetanes can be accessed from enantioenriched epoxides with full retention of enantiomeric purity . This is particularly useful in the synthesis of chiral compounds .
Formation of Chiral Tetrahydrofurans (THFs)
Chiral tetrahydrofurans (THFs) can be formed by treating chiral oxetanes with dimethylsulfoxonium methylides . This is another important application in the synthesis of chiral compounds .
Generation of Spirocyclic Azetidine-Oxetane
The compound can be used in the generation of a spirocyclic azetidine-oxetane . This is a significant application in the synthesis of complex cyclic compounds .
Formation of 2,2-Disubstituted Oxetane
The compound can be used in the formation of a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt . This results in the formation of an ylide, which undergoes proton transfer and cyclization .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards. The hazard statements associated with the compound are H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
methyl 3-(methylamino)oxetane-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-6(3-10-4-6)5(8)9-2/h7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUNNJCJCKXQGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(COC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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